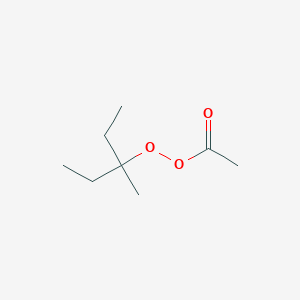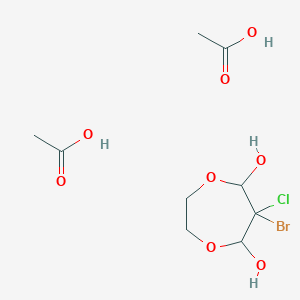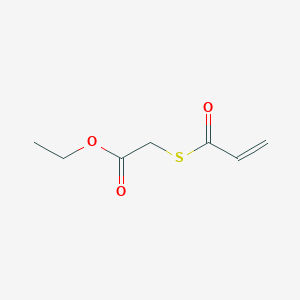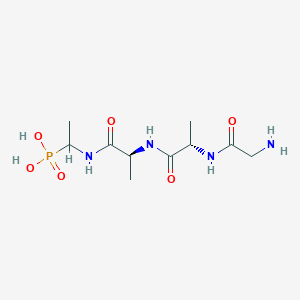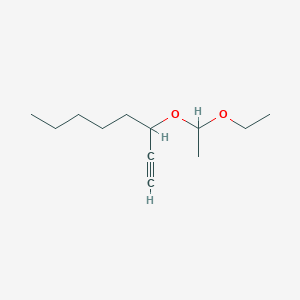![molecular formula C16H30O5 B14598175 2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) CAS No. 61183-66-2](/img/structure/B14598175.png)
2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is a chemical compound with the molecular formula C10H22O5. It is known for its unique structure, which includes multiple ether linkages. This compound is used in various industrial and scientific applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) typically involves the reaction of propylene oxide with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the ether linkages .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is utilized in various fields:
Chemistry: It serves as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: This compound is involved in the formulation of pharmaceuticals, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. In industrial applications, its ether linkages provide flexibility and stability to polymers and resins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol: Similar in structure but with ethane linkages instead of propane.
1,1’-Oxybis(2-propanol): Contains hydroxyl groups instead of ether linkages.
Bisphenol F diglycidyl ether: Used in epoxy resins, similar in having ether linkages but with aromatic rings .
Uniqueness
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is unique due to its multiple ether linkages, which provide it with high flexibility and stability. This makes it particularly useful in applications requiring durable and flexible materials .
Eigenschaften
CAS-Nummer |
61183-66-2 |
|---|---|
Molekularformel |
C16H30O5 |
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
2-[1-[2-(oxan-2-yloxy)propoxy]propan-2-yloxy]oxane |
InChI |
InChI=1S/C16H30O5/c1-13(20-15-7-3-5-9-18-15)11-17-12-14(2)21-16-8-4-6-10-19-16/h13-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZXQBHQLPXRRSFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC(C)OC1CCCCO1)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
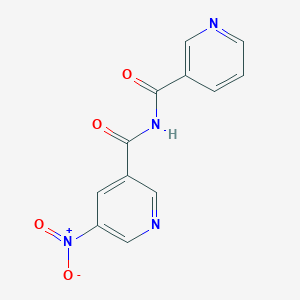
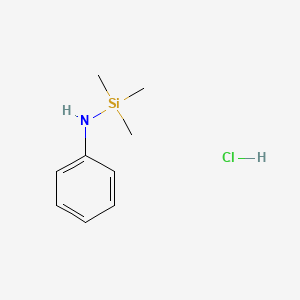
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
